2-Iodo-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodobenzofuran-6-ol is an organic compound belonging to the benzofuran family, characterized by the presence of an iodine atom at the second position and a hydroxyl group at the sixth position of the benzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodobenzofuran-6-ol can be achieved through several methods. One common approach involves the halogenation of benzofuran derivatives. For instance, the halogen dance reaction is a notable method where 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This reaction results in the formation of 2-substituted 3-iodobenzofuran.
Industrial Production Methods
Industrial production of 2-Iodobenzofuran-6-ol typically involves large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic strategies and innovative synthetic routes has been reported to enhance the production efficiency of benzofuran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2-Iodobenzofuran-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Iodobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
2-Bromobenzofuran: Contains a bromine atom instead of iodine.
2-Chlorobenzofuran: Contains a chlorine atom instead of iodine.
Uniqueness
2-Iodobenzofuran-6-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the hydroxyl group contributes to its potential biological activities .
Eigenschaften
CAS-Nummer |
112768-48-6 |
---|---|
Molekularformel |
C8H5IO2 |
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
2-iodo-1-benzofuran-6-ol |
InChI |
InChI=1S/C8H5IO2/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,10H |
InChI-Schlüssel |
JPRIUARMMQMCOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.